molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B152740
CAS No.: 237435-19-7
M. Wt: 228.67 g/mol
InChI Key: JESBRNMJLZZVBD-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2. It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylpyridine with a chlorinating agent to introduce the chlorine atom at the 7-position of the pyridine ring. This is followed by cyclization to form the fused pyrrolo[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of suitable solvents, catalysts, and temperature control .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBRNMJLZZVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430797
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-19-7
Record name 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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